molecular formula C8H6IN3 B1392956 4-Iodo-1,5-naphthyridin-3-amine CAS No. 1261365-55-2

4-Iodo-1,5-naphthyridin-3-amine

Cat. No. B1392956
M. Wt: 271.06 g/mol
InChI Key: JVBCOKNQHUKGGS-UHFFFAOYSA-N
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Description

4-Iodo-1,5-naphthyridin-3-amine is a heterocyclic compound with the empirical formula C8H6IN3 . It has a molecular weight of 271.06 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 4-Iodo-1,5-naphthyridin-3-amine, has been covered in various studies . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 4-Iodo-1,5-naphthyridin-3-amine is represented by the SMILES string Nc1cnc2cccnc2c1I . The InChI key for this compound is JVBCOKNQHUKGGS-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,5-naphthyridines, including 4-Iodo-1,5-naphthyridin-3-amine, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . These reactions proceed through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .


Physical And Chemical Properties Analysis

4-Iodo-1,5-naphthyridin-3-amine is a solid compound . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Iodo-1,5-naphthyridin-3-amine is a compound involved in various chemical synthesis and reactivity studies. For instance, it's noted for its role in rearrangements during the aminations of bromo-1,5-naphthyridines, potentially involving naphthyridyne as an intermediate. These reactions lead to the formation of 3-amino- and 4-amino-1,5-naphthyridines, further indicating the compound's significance in chemical transformations and syntheses (Czuba, 2010).

Photocatalytic Applications

The compound has been linked to photocatalytic applications, particularly noted in studies involving Bodipy derivatives. Iodo-Bodipy derivatives, which strongly absorb visible light and have long-lived triplet excited states, are used as organic catalysts for photoredox catalytic organic reactions. These reactions include the aerobic oxidative coupling of amines and photooxidation of dihydroxylnaphthalenes, highlighting the potential of 4-Iodo-1,5-naphthyridin-3-amine derivatives in advancing photocatalytic processes (Huang et al., 2013).

Organic Synthesis and Functionalization

The compound's derivatives are also utilized in diverse organic synthesis processes. For example, it plays a role in the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives, showcasing its versatility and the adaptability of its chemical structure in synthesizing various biologically active compounds (Han et al., 2010). Moreover, its involvement in the functionalization of pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation signifies its utility in complex organic synthesis procedures (Takács et al., 2012).

Hydrogen Bonding and Supramolecular Architecture

Studies also emphasize the role of 4-Iodo-1,5-naphthyridin-3-amine derivatives in understanding hydrogen bonding and developing supramolecular architectures. Research on hydrogen bonding between 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds sheds light on binding interactions and crystal formation, essential for developing new materials and understanding molecular interactions (Jin et al., 2010).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The safety information includes hazard statements H302 - H318 and precautionary statements P280 - P305 + P351 + P338 .

properties

IUPAC Name

4-iodo-1,5-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBCOKNQHUKGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299366
Record name 1,5-Naphthyridin-3-amine, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1,5-naphthyridin-3-amine

CAS RN

1261365-55-2
Record name 1,5-Naphthyridin-3-amine, 4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridin-3-amine, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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